![molecular formula C6H8BrNS B1440229 2-Bromo-5-isopropylthiazole CAS No. 1159817-16-9](/img/structure/B1440229.png)
2-Bromo-5-isopropylthiazole
Overview
Description
“2-Bromo-5-isopropylthiazole” is a heterocyclic compound . It has a molecular weight of 206.11 g/mol and its CAS Number is 1159817-16-9 . It is a yellow to deep-yellow liquid to semi-solid .
Synthesis Analysis
The synthesis of “2-Bromo-5-isopropylthiazole” involves reactions with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The structure and mechanistic pathways for all products were discussed and proved based on spectral results .
Molecular Structure Analysis
The molecular formula of “2-Bromo-5-isopropylthiazole” is C6H8BrNS . It is a highly reactive compound that exhibits various physical and chemical properties.
Chemical Reactions Analysis
“2-Bromo-5-isopropylthiazole” is involved in various chemical reactions. For example, it reacts with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The structure and mechanistic pathways for all products were discussed and proved based on spectral results .
Physical And Chemical Properties Analysis
“2-Bromo-5-isopropylthiazole” is a yellow to deep-yellow liquid to semi-solid . It is soluble in common organic solvents like ethanol, ether, and chloroform.
Scientific Research Applications
Drug Design and Pharmacology
2-Bromo-5-isopropylthiazole: is a valuable scaffold in medicinal chemistry due to its thiazole ring, which is a common feature in many biologically active compounds. Its structure allows for various substitutions that can lead to the development of new drugs with potential antihypertensive, anti-inflammatory, antibacterial, anti-HIV, and antitumor activities . The bromine atom in the compound can act as a good leaving group in chemical reactions, facilitating the creation of a wide range of derivatives with diverse biological activities.
Molecular Modeling and Simulation
In computational chemistry, 2-Bromo-5-isopropylthiazole can be used in molecular dynamics simulations to understand the interaction of thiazole derivatives with biological targets . Programs like Amber and GROMACS utilize this compound to produce visualizations that can predict the behavior of molecules in various environments, aiding in the design of more effective drugs.
Synthetic Chemistry
This compound serves as a key intermediate in synthetic organic chemistry. Its reactivity due to the presence of both a bromine atom and a thiazole ring opens up possibilities for cross-coupling reactions, which are pivotal in constructing complex molecules for pharmaceuticals and agrochemicals .
Safety and Hazards
“2-Bromo-5-isopropylthiazole” is classified as a hazardous substance. It has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
2-bromo-5-propan-2-yl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS/c1-4(2)5-3-8-6(7)9-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQPBEKNGDTVLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671775 | |
Record name | 2-Bromo-5-(propan-2-yl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-isopropylthiazole | |
CAS RN |
1159817-16-9 | |
Record name | 2-Bromo-5-(propan-2-yl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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